molecular formula C8H5N3O3 B1386477 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1086380-39-3

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B1386477
CAS No.: 1086380-39-3
M. Wt: 191.14 g/mol
InChI Key: QUQRGZXSHQDQGJ-UHFFFAOYSA-N
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Description

Historical Context of Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole". Despite its early discovery, widespread interest in this scaffold emerged nearly 80 years later when researchers observed its photochemical rearrangements into other heterocyclic systems. The first commercial drug containing this ring system, Oxolamine (Figure 1), was introduced in the 1960s as a cough suppressant, marking a milestone in medicinal applications. Modern breakthroughs occurred in 2014 when O’Daniel, Mobashery, and Chang developed 1,2,4-oxadiazole derivatives as non-β-lactam antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA). These historical developments laid the foundation for derivatives like 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid, which combines pyridine and oxadiazole pharmacophores.

Year Milestone Significance
1884 Tiemann and Krüger synthesize 1,2,4-oxadiazole First structural characterization
1960s Oxolamine commercialization First therapeutic use of 1,2,4-oxadiazole
2014 MRSA-targeting oxadiazoles Novel antibiotic class discovery

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic fusion of two privileged heterocycles:

  • Pyridine : A six-membered aromatic ring with one nitrogen atom, known for electron-deficient properties and hydrogen-bonding capabilities.
  • 1,2,4-Oxadiazole : A five-membered ring containing one oxygen and two nitrogen atoms, valued for metabolic stability and dipole moment (2.1–2.4 D).

The conjugation between these rings creates a planar, π-deficient system that enhances:

  • Bioisosteric potential : The oxadiazole can mimic ester or amide groups while resisting hydrolysis.
  • Electron transport properties : Useful in materials science for scintillators and organic semiconductors.
  • Pharmacophore versatility : The carboxylic acid group enables salt formation and targeted interactions with biological receptors.

Classification within Nitrogen-Containing Heterocycles

This compound belongs to two structural categories:

Classification Level Description
Primary Structure Bicyclic system: Pyridine (six-membered) fused via C4 to 1,2,4-oxadiazole (five-membered)
Heteroatom Arrangement - Pyridine: 1 nitrogen (position 4)
- Oxadiazole: 2 nitrogens (positions 1,4) + 1 oxygen (position 2)
Electronic Properties - Pyridine: σ-acceptor, π-deficient
- Oxadiazole: Dipolarophilic, planar conjugation

This dual heterocyclic architecture places it among advanced nitrogen-containing systems like benzoxazoles and quinazolines, but with distinct reactivity due to the oxadiazole's N-O-N motif.

Research Importance and Applications Overview

Recent studies highlight three key domains for this compound:

1. Antibacterial Drug Discovery

  • Inhibits penicillin-binding protein 2a (PBP2a) in MRSA with MIC values of 1–2 μg/mL.
  • Overcomes vancomycin resistance by targeting non-traditional bacterial pathways.

2. Organic Synthesis

  • Serves as a bifunctional building block in multicomponent reactions:
    $$ \text{RCN} + \text{NH}2\text{OH} \rightarrow \text{RC(NH}2\text{)NOH} \xrightarrow{\text{R'COOH}} \text{1,2,4-oxadiazole derivatives} $$
  • Enables DNA-conjugated library synthesis for high-throughput screening.

3. Materials Science

  • Modulates electron mobility in organic thin-film transistors (OTFTs) due to its conjugated system.
  • Potential application in luminescent materials with quantum yields >0.6.
Application Key Finding Source
Antibiotics 99% MRSA inhibition at 4 mg/L dosage in murine models
Synthetic Chemistry 82–92% yield in POCl3-mediated cyclodehydration
Electronics Hole mobility of 0.12 cm²/V·s in OTFT configurations

Properties

IUPAC Name

5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-1-3-9-4-2-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQRGZXSHQDQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl₃) as a dehydrating agent . The reaction conditions often require refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid (CAS Number: 1086380-39-3) is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its derivatives exhibit promising activity against various diseases:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, modifications to the carboxylic acid group can enhance bioactivity against resistant strains of bacteria.
  • Anticancer Properties: Research indicates that certain derivatives can inhibit cancer cell proliferation. The oxadiazole ring is known to interact with cellular targets involved in cancer progression.

Agrochemicals

In the field of agriculture, compounds similar to this compound are explored for their potential as herbicides or fungicides. Their ability to disrupt biochemical pathways in pests makes them suitable candidates for developing new crop protection agents.

Materials Science

The compound's unique structure allows it to be used in the synthesis of novel materials:

  • Polymer Chemistry: It can act as a building block for polymers with specific properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance material performance.
  • Sensors and Electronics: Due to its electronic properties, this compound is being studied for use in organic electronics, particularly in the development of sensors and light-emitting devices.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of derivatives based on this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased potency by up to threefold compared to the parent compound.

Case Study 2: Cancer Cell Inhibition

Research conducted at a leading university demonstrated that specific analogs of this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural variations in enhancing anticancer activity.

Case Study 3: Agrochemical Development

A patent application disclosed the synthesis of herbicidal formulations based on this compound, demonstrating effective control over common agricultural weeds while minimizing environmental impact. Field trials showed improved crop yields when used as part of an integrated pest management strategy.

Mechanism of Action

The mechanism of action of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Positional Isomers of Pyridyl-Substituted Oxadiazoles

The position of the pyridine substituent on the oxadiazole ring significantly influences physicochemical and biological properties:

Compound Name Pyridine Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid 4-yl C₈H₅N₃O₃ 191.15 1086380-39-3 Reference compound; balanced electronic effects due to para-substitution
5-Pyridin-3-yl-1,2,4-oxadiazole-3-carboxylic acid 3-yl C₈H₅N₃O₃ 191.15 1086380-42-8 Meta-substitution may alter dipole moments and binding affinity
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 2-yl C₈H₅N₃O₃ 191.15 7144-23-2 Ortho-substitution could sterically hinder interactions; limited data available

Key Insight : The 4-yl isomer (target compound) exhibits optimal electronic properties for interactions with biological targets, whereas 3-yl and 2-yl isomers may show reduced activity due to steric or electronic mismatches.

Structural Isomers and Heterocyclic Analogues

Oxadiazole Ring Position Variants
  • 3-(Pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (CAS: 1018655-00-9):
    • Carboxylic acid at position 5 and pyridin-3-yl at position 3.
    • Molecular weight: 191.14 g/mol .
    • Differences: Altered electronic distribution may affect hydrogen-bonding capacity compared to the target compound .
Non-Pyridyl Substituents
  • 5-(3-Methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1339219-86-1):

    • Alkyl substituent instead of pyridine.
    • Molecular formula: C₈H₁₂N₂O₃ ; molecular weight: 184.20 g/mol .
    • Hydrophobic alkyl groups enhance membrane permeability but reduce polar interactions .
  • 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 19703-92-5):

    • Methyl group at position 4.
    • Simpler structure with lower steric demands; used as a building block in synthesis .

Biological Activity

5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid (CAS Number: 1086380-39-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

The molecular formula of this compound is C8H5N3O3C_8H_5N_3O_3 with a molecular weight of 191.15 g/mol. It features a unique oxadiazole ring that contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)0.65Induction of apoptosis via p53 activation
U-937 (monocytic leukemia)0.75Caspase-3 cleavage leading to apoptosis
CEM-C7 (T acute lymphoblastic)<0.5Cell cycle arrest and apoptosis induction

In a comparative study, certain derivatives exhibited greater cytotoxicity than doxorubicin, a common chemotherapeutic agent .

GPBAR1 Agonist Activity

Another area of interest is the compound's role as a G-protein bile acid receptor 1 (GPBAR1) agonist. Research indicates that it can selectively activate GPBAR1, which is implicated in metabolic and inflammatory diseases such as type 2 diabetes and obesity. The compound's ability to induce mRNA expression of pro-glucagon suggests potential therapeutic applications .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various oxadiazole derivatives against MCF-7 and U-937 cell lines. The results indicated that modifications in the oxadiazole structure could enhance anticancer activity significantly .
  • Mechanistic Insights : Flow cytometry analyses demonstrated that this compound induces apoptosis in a dose-dependent manner by modulating apoptotic pathways involving p53 and caspase activation .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The compound exhibits strong hydrophobic interactions with key amino acids in target proteins, which may explain its potent biological activities .

Q & A

Q. What are the optimal synthetic routes for 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid in laboratory settings?

The synthesis typically involves cyclocondensation of pyridine-4-carboxylic acid derivatives with hydroxylamine or nitrile oxides. A validated method includes:

  • Reacting pyridine-4-carboxamide with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) to form the intermediate amidoxime.
  • Cyclization using trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C to yield the 1,2,4-oxadiazole ring.
  • Carboxylic acid functionalization via hydrolysis under basic conditions (e.g., NaOH, 60°C). Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can the structure of this compound be confirmed experimentally?

  • X-ray crystallography : Resolve the heterocyclic core and substituent positions .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : Pyridyl protons (δ 8.5–8.8 ppm, doublet), oxadiazole ring protons (if substituted).
  • ¹³C NMR : Oxadiazole carbons (δ 165–170 ppm), carboxylic acid carbon (δ 170–175 ppm) .
    • FT-IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹) .

Q. What solubility and stability considerations are critical for handling this compound?

  • Solubility : Limited solubility in water; dissolves in polar aprotic solvents (DMF, DMSO) and weakly acidic/basic solutions (pH 2–10).
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Store at –20°C in anhydrous environments. Use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug discovery?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity/nucleophilicity.
  • Molecular docking : Simulate binding affinities with target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test compound purity via HPLC and confirm activity thresholds in multiple cell lines.
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions.
  • Metabolite analysis : LC-MS/MS to detect degradation products or active metabolites influencing results .

Q. How does substituent variation on the oxadiazole ring modulate enzyme inhibition?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at C-5 (e.g., alkyl, aryl, halogens).
  • Enzyme assays : Compare IC₅₀ values against targets (e.g., COX-2, HDACs).
  • Crystallographic studies : Resolve ligand-enzyme complexes to identify binding motifs (e.g., hydrogen bonds with pyridyl N) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Catalyst optimization : Transition from Pd/Cu catalysts to ligand-accelerated systems (e.g., BINAP-Pd) to suppress byproducts.
  • Flow chemistry : Improve heat/mass transfer for cyclization steps.
  • In situ monitoring : Use PAT (Process Analytical Technology) tools (e.g., ReactIR) to track intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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